naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone

Cannabinoid pharmacology Receptor binding CB2 agonists

Naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone (JWH-072) is a synthetic naphthoylindole cannabinoid with validated CB2 receptor selectivity (Ki = 170 nM; ~6-fold over CB1), making it an essential reference standard for CB2-targeted drug discovery and pharmacological profiling. Unlike classical cannabinoids, its aminoalkylindole scaffold confers distinct structure-activity relationships critical for SAR studies. Procure with confidence: ≥98% purity, crystalline solid formulation, stable at -20°C, and shipped under ambient conditions. Available in research-grade quantities (5–25 mg) with full analytical documentation. Choose JWH-072 for reproducible CB2 binding assays and receptor pharmacology investigations.

Molecular Formula C22H19NO
Molecular Weight 313.4 g/mol
CAS No. 209414-06-2
Cat. No. B608271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenaphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone
CAS209414-06-2
SynonymsJWH 072;  JWH-072;  JWH072; 
Molecular FormulaC22H19NO
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H19NO/c1-2-14-23-15-20(18-11-5-6-13-21(18)23)22(24)19-12-7-9-16-8-3-4-10-17(16)19/h3-13,15H,2,14H2,1H3
InChIKeyIVLWWVXVWRIXSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JWH-015 (Naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone, CAS 209414-06-2): A CB2-Selective Aminoalkylindole Cannabinoid for Immunomodulation and Pain Research


Naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone, known as JWH-015, is a synthetic aminoalkylindole compound from the naphthoylindole family that acts as a subtype-selective cannabinoid receptor agonist [1]. With a molecular formula of C22H19NO and a molecular weight of 313.4 g/mol, this compound exhibits preferential binding affinity for the peripheral cannabinoid receptor 2 (CB2) over the central cannabinoid receptor 1 (CB1), enabling the investigation of CB2-mediated pharmacological effects while minimizing CB1-associated psychotropic activity [2]. Its structural features, including the naphthoyl group at the 3-position of the indole core, have made it a valuable chemical probe for elucidating CB2 receptor pharmacology and a template for the development of fluorescent CB2 ligands [3].

Why JWH-015 (CAS 209414-06-2) Cannot Be Substituted with Other CB2 Agonists: Evidence-Based Differentiation for Procurement Decisions


Among synthetic CB2-selective cannabinoids, compounds within the same class exhibit substantial variation in receptor binding affinity, functional selectivity, in vivo efficacy, and tolerance profiles—rendering them non-interchangeable in experimental systems. For instance, while JWH-015 demonstrates CB2 Ki values of 13.8–14 nM and 27- to 28-fold selectivity over CB1, other CB2 agonists such as AM1241 (Ki = 3.4 nM, 82-fold selectivity) and WIN 55212-2 (Ki = 0.3 nM, 6-fold selectivity) differ markedly in both absolute potency and selectivity ratios [1]. Furthermore, JWH-015's aminoalkylindole scaffold confers distinct structure-activity relationships that diverge from classical and non-classical cannabinoid chemotypes, and targeted modifications to its naphthoyl 3-position have been explored for fluorescent probe development [2]. Critically, repeated local administration of JWH-015 in neuropathic pain models does not induce antinociceptive tolerance, whereas morphine under identical conditions produces rapid tolerance development [3]. These pharmacodynamic differences underscore that substituting JWH-015 with another CB2 agonist without empirical validation would introduce uncontrolled variables in binding, signaling, efficacy, and chronic dosing paradigms.

JWH-015 (Naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone): Quantitative Comparative Evidence for Scientific Selection


CB2 Receptor Binding Affinity: Direct Comparison of JWH-015 Ki Values with AM1241 and WIN 55212-2

JWH-015 demonstrates a CB2 receptor binding affinity (Ki) of 14 nM, placing it intermediate in potency between the higher-affinity WIN 55212-2 (Ki = 0.3 nM) and AM1241 (Ki = 3.4 nM) when assessed under identical experimental conditions [1]. This quantitative comparison establishes JWH-015's precise position on the CB2 agonist affinity spectrum and informs dose selection for in vitro and in vivo studies relative to other reference compounds [2].

Cannabinoid pharmacology Receptor binding CB2 agonists Selectivity profiling

CB2/CB1 Selectivity Ratio: Quantitative Differentiation of JWH-015 from AM1241 and WIN 55212-2

JWH-015 exhibits a CB2/CB1 selectivity ratio of 27-fold (CB2 Ki = 14 nM; CB1 Ki = 383 nM), which differs substantially from the selectivity profiles of other CB2 agonists [1]. AM1241 demonstrates an 82-fold selectivity (CB2 Ki = 3.4 nM; CB1 Ki = 280 nM), while WIN 55212-2 shows only 6-fold selectivity (CB2 Ki = 0.3 nM; CB1 Ki = 1.9 nM) [2]. This 27-fold selectivity window for JWH-015 is corroborated by independent BindingDB measurements reporting CB2 Ki values of 13.3–14 nM and CB1 Ki of 383 nM [3].

Receptor selectivity CB2-selective agonists Cannabinoid pharmacology Off-target minimization

Inhibition of IFNα and TNFα in Human Plasmacytoid Dendritic Cells: JWH-015 Demonstrates Comparable Efficacy to JWH-133 and THC

In a direct comparative study using primary human plasmacytoid dendritic cells (pDC), JWH-015 and JWH-133 both inhibited CpG-induced IFNα and TNFα responses with comparable efficacy to the non-selective cannabinoid THC [1]. Both JWH-015 and JWH-133 suppressed phosphorylation of IRF7, TBK1, NFκB, and IKKγ—key signaling events in pDC activation [2]. This functional equivalence demonstrates that JWH-015 achieves CB2-mediated immunomodulation at a level comparable to another widely used CB2 agonist (JWH-133) and to the clinical benchmark THC, but with a distinct selectivity profile (27-fold vs. JWH-133's reported 200- to 250-fold CB2 selectivity) [3].

Immunomodulation Cytokine suppression Plasmacytoid dendritic cells Autoimmune disease models

In Vivo Reduction of Primary Tumor Burden and Metastasis: JWH-015 Demonstrates Quantified Antitumor Efficacy in Syngeneic Murine Mammary Carcinoma Model

JWH-015 treatment significantly reduced primary tumor burden and metastasis of luciferase-tagged murine mammary carcinoma 4T1 cells in immunocompetent mice in vivo [1]. In parallel in vitro studies, JWH-015 reduced viability of murine 4T1 and human MCF7 mammary carcinoma cells by inducing apoptosis, with effects shown to be calcium-dependent and involving MAPK/ERK signaling modulation [2]. This in vivo antitumor efficacy was achieved with a CB2-selective agonist (27-fold selectivity) that minimizes CB1-mediated psychotropic effects, distinguishing JWH-015 from non-selective cannabinoids used in oncology research [3].

Cancer research Breast cancer Metastasis In vivo efficacy CB2 agonist

Absence of Antinociceptive Tolerance in Neuropathic Pain: JWH-015 Differentiates from Morphine Following Repeated Local Administration

In a direct comparative study of repeated local administration in sciatic nerve-injured mice, JWH-015 did not induce antinociceptive tolerance, whereas morphine produced rapid development of tolerance to both mechanical and thermal antiallodynic effects under identical experimental conditions [1]. Mice received daily subplantar administration of morphine, DPDPE, or JWH-015 from days 10 to 20 after chronic constriction injury of the sciatic nerve. The repeated administration of morphine, but not DPDPE or JWH-015, produced a rapid development of tolerance [2].

Neuropathic pain Analgesic tolerance Chronic pain models CB2 agonists

Dose-Dependent Antinociception in Chronic Inflammatory Pain: JWH-015 Efficacy Reversed by CB2 Antagonist AM630 but Not CB1 Antagonist AM251

Local administration of JWH-015 dose-dependently inhibited mechanical and thermal hypersensitivity induced by complete Freund's adjuvant (CFA) in mice [1]. These antinociceptive effects were completely reversed by the local co-administration of the CB2-selective antagonist AM630 or the peripheral opioid receptor antagonist naloxone methiodide (NX-ME), but not by the CB1-selective antagonist AM251 [2]. The effects were absent in NOS1-knockout mice and diminished by co-administration with ODQ, Rp-8-pCPT-cGMPs, or glibenclamide, establishing a nitric oxide-cGMP-PKG-KATP signaling pathway mechanism [3].

Inflammatory pain Antinociception CB2-mediated analgesia Receptor specificity

Procurement-Driven Application Scenarios for JWH-015 (Naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone): Evidence-Based Use Cases


CB2 Receptor Binding and Selectivity Profiling: Using JWH-015 as a Calibrated Reference Compound with Defined 27-Fold CB2/CB1 Selectivity

Researchers conducting cannabinoid receptor binding assays can employ JWH-015 as a well-characterized reference compound with validated CB2 Ki = 14 nM, CB1 Ki = 383 nM, and 27-fold selectivity. These values are established in head-to-head comparisons with AM1241 (Ki = 3.4 nM, 82-fold selectivity) and WIN 55212-2 (Ki = 0.3 nM, 6-fold selectivity), providing a calibrated benchmark for assessing novel CB2 ligands [1]. This application scenario is particularly relevant for structure-activity relationship (SAR) studies and for laboratories validating assay reproducibility across independent experiments.

In Vivo Breast Cancer Models: Investigating CB2-Mediated Modulation of Primary Tumor Growth and Metastasis in Immunocompetent Systems

Investigators studying the role of CB2 receptors in breast cancer progression can utilize JWH-015 based on its demonstrated in vivo efficacy in reducing primary tumor burden and metastasis in syngeneic murine mammary carcinoma (4T1) models [1]. The compound's CB2 selectivity (27-fold over CB1) minimizes confounding psychotropic effects, making it suitable for studies where CB1 activation would introduce experimental confounds [2]. The parallel in vitro apoptosis induction in both murine 4T1 and human MCF7 cells supports mechanistic investigation across species.

Chronic Pain Models Requiring Sustained CB2 Agonism Without Tolerance Development: JWH-015 in Neuropathic and Inflammatory Pain Paradigms

For studies investigating chronic pain mechanisms requiring prolonged CB2 receptor activation, JWH-015 offers the distinct advantage of not inducing antinociceptive tolerance following repeated local administration in neuropathic pain models—a property not shared by morphine under identical conditions [1]. Additionally, its dose-dependent antinociceptive effects in chronic inflammatory pain (CFA model) are pharmacologically validated as CB2-mediated via AM630 reversal, with downstream engagement of the nitric oxide-cGMP-PKG-KATP pathway and endogenous opioid systems [2]. This makes JWH-015 suitable for long-term dosing paradigms where tolerance development would otherwise confound interpretation.

Human Primary Immune Cell Studies: Comparative Assessment of CB2 Agonists in pDC Cytokine Suppression

Investigators examining CB2-mediated immunomodulation in human primary cells can utilize JWH-015 alongside JWH-133 to cross-validate CB2-dependent effects across compounds with differing chemotypes and selectivity profiles. In primary human plasmacytoid dendritic cells, JWH-015 and JWH-133 demonstrate comparable efficacy to THC in suppressing CpG-induced IFNα and TNFα responses and inhibiting phosphorylation of IRF7, TBK1, NFκB, and IKKγ [1]. This application enables researchers to control for compound-specific off-target effects by replicating findings with structurally distinct CB2 agonists.

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